Dimethyl (2-oxopropyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Dimethyl (2-oxopropyl)phosphonate serves as a versatile building block in organic synthesis due to its reactive phosphoryl group and the presence of a ketone functional group. Researchers utilize it in various reactions, including:

- Aldol condensations: This reaction involves the coupling of the ketone group in dimethyl (2-oxopropyl)phosphonate with an enolate, forming new carbon-carbon bonds.

- Claisen condensations: This reaction condenses the ester functionality of the molecule with another carbonyl compound, leading to the formation of beta-ketoesters.

- Wittig reactions: By converting the phosphoryl group into a phosphonium ylide, the molecule can participate in Wittig reactions, enabling the formation of alkenes.

Medicinal Chemistry:

Dimethyl (2-oxopropyl)phosphonate has been explored in medicinal chemistry research for its potential applications. Studies have investigated its:

- Antimicrobial activity: While the exact mechanism remains unclear, some studies have shown the compound to exhibit activity against certain bacterial and fungal strains.

- Enzyme inhibition: The molecule's ability to interact with specific enzymes is being explored for its potential in developing new drugs. However, further research is needed to understand its specific effects and therapeutic potential.

Material Science:

Research has explored the use of dimethyl (2-oxopropyl)phosphonate in material science applications, such as:

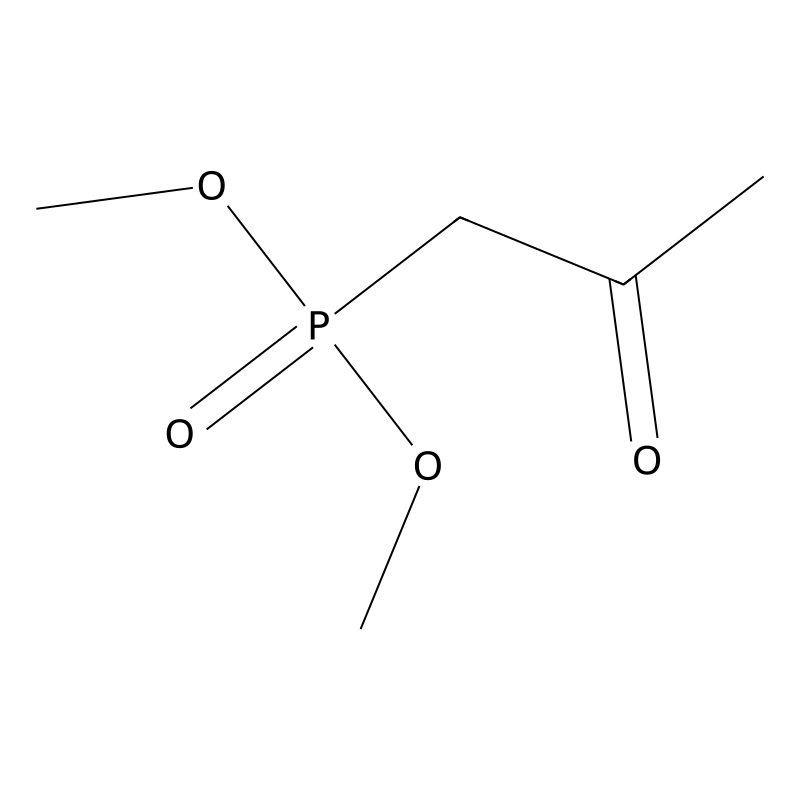

Dimethyl (2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula CHOP. It features a phosphonate group, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is recognized for its potential applications in organic synthesis and as a reagent in various

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or amines.

- Homologation Reactions: It serves as a reagent for the homologation of aldehydes to alkynes, facilitating the formation of longer carbon chains .

- Methanolysis: This compound can react with methanol to yield different derivatives, showcasing its utility in synthetic transformations .

Research indicates that dimethyl (2-oxopropyl)phosphonate exhibits biological activity, particularly in terms of toxicity. It has been classified as harmful if swallowed and can cause skin irritation upon contact. The biological implications of this compound necessitate careful handling in laboratory settings .

The synthesis of dimethyl (2-oxopropyl)phosphonate can be achieved through various methods:

- One-Pot Synthesis: A concise synthesis method involves a one-pot reaction that allows for the efficient formation of the compound from readily available starting materials .

- Diazomethylation: Another approach includes the use of diazomethane to introduce the phosphonate group, which can be followed by subsequent reactions to modify the compound further .

These methods highlight the compound's accessibility for research and industrial applications.

Dimethyl (2-oxopropyl)phosphonate finds utility in several fields:

- Organic Synthesis: It is employed as a reagent for synthesizing complex organic molecules, particularly in the production of alkynes from aldehydes.

- Pharmaceutical Chemistry: Its reactivity makes it a candidate for developing pharmacologically active compounds and intermediates.

- Agricultural Chemistry: Research into its potential applications in agrochemicals is ongoing, given its organophosphorus nature .

Interaction studies involving dimethyl (2-oxopropyl)phosphonate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in synthetic pathways and potential biological interactions. Understanding these interactions is crucial for assessing both its utility in chemical synthesis and its safety profile.

Dimethyl (2-oxopropyl)phosphonate shares similarities with several other organophosphorus compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl methylphosphonate | CHOP | Commonly used as an herbicide; less reactive than dimethyl (2-oxopropyl)phosphonate. |

| Dimethyl phosphite | CHOP | Used in organic synthesis; lacks the ketone functionality. |

| Diethyl (2-oxobutyl)phosphonate | CHOP | Similar structure but larger alkyl groups; different reactivity profile. |

Dimethyl (2-oxopropyl)phosphonate's unique ketone functionality distinguishes it from these similar compounds, allowing for specific reactivity patterns that are advantageous in synthetic applications.

XLogP3

LogP

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard